molecular formula C19H19F3N2O3S B11239745 N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11239745
M. Wt: 412.4 g/mol
InChI Key: FBWHKIKRQFPKOI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine structure. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step involves the sulfonylation of the piperidine ring with a fluorobenzyl sulfonyl chloride under controlled conditions.

    Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully optimized.

    Scale-Up Processes: Techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound may interfere with key biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)piperidine-3-carboxamide
  • N-(2,4-difluorophenyl)piperidine-4-carboxamide
  • 2-chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide

Uniqueness

N-(2,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of both fluorobenzyl and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H19F3N2O3S/c20-15-5-3-13(4-6-15)12-28(26,27)24-9-1-2-14(11-24)19(25)23-18-8-7-16(21)10-17(18)22/h3-8,10,14H,1-2,9,11-12H2,(H,23,25)

InChI Key

FBWHKIKRQFPKOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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